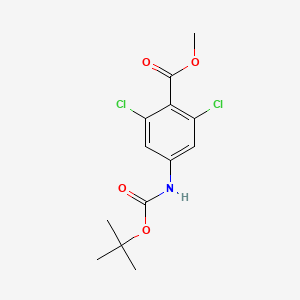Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
CAS No.: 409127-35-1
Cat. No.: VC8114298
Molecular Formula: C13H15Cl2NO4
Molecular Weight: 320.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 409127-35-1 |
|---|---|
| Molecular Formula | C13H15Cl2NO4 |
| Molecular Weight | 320.16 g/mol |
| IUPAC Name | methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
| Standard InChI | InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18) |
| Standard InChI Key | KXNKMOCFPSSXHX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a methyl ester, a Boc-protected amine, and two chlorine atoms on a benzene ring. The Boc group () serves as a temporary protective moiety for the amine, enabling selective reactivity during synthetic sequences . The chlorine atoms at the 2 and 6 positions introduce steric and electronic effects that influence the compound’s reactivity and interactions in downstream applications .
Key structural features:
-
Boc-protected amine: Enhances solubility in organic solvents and prevents unwanted side reactions during synthesis .
-
Chlorine substituents: Electron-withdrawing groups that direct electrophilic substitution reactions and stabilize intermediates .
-
Methyl ester: Facilitates hydrolysis to carboxylic acids under mild conditions, a common step in prodrug design .
Physicochemical Properties
The compound’s physical properties are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 320.17 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C | |
| Solubility | Soluble in DMSO, THF, DCM | |
| SMILES Notation | COC(=O)C1=C(Cl)C=C(NC(=O)OC(C)(C)C)C=C1Cl |
The Boc group’s lipophilicity contributes to the compound’s solubility in nonpolar solvents, while the ester and chlorine atoms moderate its polarity .
Synthetic Routes and Industrial Preparation
Key Synthetic Pathways
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate typically involves multi-step sequences starting from substituted benzoic acid derivatives. A common approach includes:
-
Chlorination: Introduction of chlorine atoms at the 2 and 6 positions of 4-aminobenzoic acid using chlorinating agents like or .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to protect the amine group .
-
Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and a catalytic acid (e.g., ) .
Example reaction:
Optimization Challenges
-
Regioselectivity: Ensuring precise chlorination at the 2 and 6 positions requires controlled reaction conditions to avoid over-chlorination .
-
Boc Stability: The Boc group is susceptible to acidic conditions, necessitating neutral or mildly basic environments during synthesis .
-
Yield Improvements: Catalytic methods using DMAP (4-dimethylaminopyridine) or N-hydroxysuccinimide have been reported to enhance esterification efficiency .
Applications in Pharmaceutical Research
Role in Protease Inhibitor Development
This compound serves as a critical intermediate in the synthesis of covalent inhibitors targeting viral proteases, such as SARS-CoV-2 3CL . The chlorine atoms and Boc group contribute to binding affinity and metabolic stability:
-
Chlorine Substituents: Enhance hydrophobic interactions with protease active sites .
-
Boc Group: Temporarily masks the amine, enabling selective deprotection during late-stage functionalization .
In a 2020 study, analogous chloro-substituted Boc-protected benzoates demonstrated nanomolar inhibitory activity against coronavirus proteases, highlighting their therapeutic potential .
Use in PROTAC Design
The compound’s versatility extends to proteolysis-targeting chimeras (PROTACs), where it functions as a linker moiety. For example, its integration into SHP2-targeting PROTACs enabled selective degradation of oncogenic phosphatases in leukemic cells . The methyl ester group allows subsequent conjugation to E3 ligase ligands, while the Boc group ensures compatibility with solid-phase synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume